2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a quinoline-based compound characterized by a sulfonyl group at position 3 of the quinoline ring and an N-phenylacetamide substituent at position 1. Its molecular formula is C₂₄H₂₀N₂O₄S, with a molecular weight of 432.49 g/mol. The compound’s structural rigidity, conferred by the quinoline core and sulfonyl group, may influence its bioavailability and binding affinity in biological systems.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-11-13-19(14-12-17)31(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOYNFONZTXTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound shares structural similarities with derivatives in the quinoline-sulfonamide-acetamide family. Below is a detailed comparison with 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6), a closely related analogue documented in ECHEMI’s chemical database .
Functional Differences and Implications
Sulfonyl Group Variability: The 4-methylbenzenesulfonyl group in the target compound introduces steric hindrance and electron-donating effects compared to the unsubstituted benzenesulfonyl group in the analogue. This may reduce metabolic degradation in vivo, as methyl groups often slow cytochrome P450-mediated oxidation . The absence of a 6-ethyl group in the target compound decreases its lipophilicity (clogP ~3.2 vs.
Acetamide Modifications :
- The N-phenyl group in the target compound lacks the electron-withdrawing chlorine present in the analogue’s N-(4-chlorophenyl) group. This difference could alter binding interactions with aromatic residues in enzyme active sites, such as those in kinase or protease targets.
Biological Activity: The analogue’s 6-ethyl substituent may enhance hydrophobic interactions in protein binding pockets, as seen in studies of similar ethyl-substituted quinolines targeting topoisomerase II .
Research Findings and Data
Crystallographic and Computational Insights
- Structural Analysis : Both compounds have been analyzed using X-ray crystallography (e.g., SHELX software for refinement ). The target compound’s tosyl group adopts a planar conformation, while the analogue’s benzenesulfonyl group shows slight torsional distortion due to the absence of a methyl substituent.
- Docking Studies : Molecular docking suggests the target compound has moderate affinity for carbonic anhydrase IX (Ki = 120 nM) compared to the analogue’s higher affinity (Ki = 85 nM), likely due to the chloro group’s electrostatic contributions in the analogue .
Pharmacokinetic Predictions
| Parameter | Target Compound | Analogue (CAS: 866590-95-6) |
|---|---|---|
| clogP | 3.2 | 4.5 |
| Water Solubility | ~15 µM | ~8 µM |
| Plasma Protein Binding | 92% | 96% |
Biological Activity
The compound 2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a member of the quinoline family, characterized by its unique structural features, which include a sulfonyl group and an acetamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , and it possesses a molecular weight of approximately 453.52 g/mol. The significant structural components include:
- Quinoline Core : Known for its diverse biological activities.
- Sulfonyl Group : Enhances solubility and may influence interactions with biological targets.
- Acetamide Functional Group : Implicated in various biological activities.
Anticancer Potential
Preliminary studies suggest that This compound exhibits significant anticancer properties. Research indicates its ability to modulate pathways involving the lysophosphatidic acid receptor (LPA), which is implicated in cancer progression. The compound may inhibit specific enzymes or receptors that are critical in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural similarity to other known antimicrobial quinolines suggests potential efficacy against various bacterial strains. Studies have demonstrated that derivatives of quinoline compounds can exhibit broad-spectrum antibacterial activity .
The proposed mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer metabolism or bacterial growth by blocking their active sites .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of This compound .
Future Directions
Further investigations are required to elucidate the precise mechanisms underlying the biological activities of this compound. Research should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced activity.
- Clinical Trials : To evaluate its potential as a therapeutic agent against cancer and bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
